molecular formula C8H8BrFO2S B1457708 1-Bromo-3-(2-fluoroethanesulfonyl)benzene CAS No. 1783736-63-9

1-Bromo-3-(2-fluoroethanesulfonyl)benzene

Cat. No. B1457708
M. Wt: 267.12 g/mol
InChI Key: FOJVKPHTARFCGE-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-fluoroethanesulfonyl)benzene, also known as BFB, is a synthetic chemical compound belonging to the class of organic compounds called halobenzenes1. It has a molecular formula of C8H8BrFO2S and a molecular weight of 267.12 g/mol1.



Synthesis Analysis

The synthesis of 1-Bromo-3-(2-fluoroethanesulfonyl)benzene is not explicitly mentioned in the search results. However, it is known to be a synthetic chemical compound1.



Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(2-fluoroethanesulfonyl)benzene consists of a benzene ring substituted with a bromo group, a fluoro group, and an ethanesulfonyl group1.



Chemical Reactions Analysis

Specific chemical reactions involving 1-Bromo-3-(2-fluoroethanesulfonyl)benzene are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-(2-fluoroethanesulfonyl)benzene are not explicitly mentioned in the search results. However, it is known to be a liquid at room temperature1.


Scientific Research Applications

SuFEx Click Chemistry

"1-Bromo-3-(2-fluoroethanesulfonyl)benzene" has been highlighted for its potential in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, offering a new fluorosulfonylation reagent known as 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF). This compound possesses three reactive sites (vinyl, bromide, and sulfonyl fluoride) making it an effective tris-electrophile and a valuable addition to the SuFEx tool cabinet. Its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process highlights its utility in creating functionalized isoxazoles with sulfonyl fluoride moieties, demonstrating a direct route to these compounds (Leng & Qin, 2018).

Solid-State Emissive Fluorophores

Another application involves the development of novel fluorophores, such as 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, which shows high fluorescence emission and photostability. These compounds are solid-state emissive, water-soluble, and independent of solvent and pH with high quantum yields and large Stokes shifts. This breakthrough provides a minimalistic approach to designing green fluorophores using a single benzene ring, moving away from traditional extended π-conjugated systems (Beppu et al., 2015).

Novel Indoles Synthesis

The compound and its derivatives have been used as catalysts for the synthesis of novel 3-substituted indoles under solid-state conditions. This methodology employs poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide [TBBDA] to achieve good to high yields of 3-substituted indoles from indoles, aldehydes, and arylamines, showcasing an efficient, room temperature synthesis process (Ghorbani‐Vaghei et al., 2014).

Antimicrobial Applications

Additionally, 1-bromo-2-triazolethane-1-sulfonyl fluoride, a derivative, has been used for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. This derivative demonstrated enhanced antimicrobial activity against Gram-positive bacteria when functionalized with vinyl sulfonyl fluoride, suggesting its potential in medical applications and drug development (Leng et al., 2020).

Safety And Hazards

Specific safety and hazard information for 1-Bromo-3-(2-fluoroethanesulfonyl)benzene is not provided in the search results.


Future Directions

Future directions for the use or study of 1-Bromo-3-(2-fluoroethanesulfonyl)benzene are not specified in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or safety data sheets.


properties

IUPAC Name

1-bromo-3-(2-fluoroethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJVKPHTARFCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(2-fluoroethanesulfonyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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